
Acide 4-pyrimidinecarboxylique
Vue d'ensemble
Description
4-Pyrimidinecarboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is also known as 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of 4-Pyrimidinecarboxylic acid is C5H4N2O2 . Its molecular weight is 124.10 . The SMILES string representation is OC(=O)c1ccncn1 .Physical and Chemical Properties Analysis
4-Pyrimidinecarboxylic acid is a solid substance . Its melting point is between 210-215 °C .Applications De Recherche Scientifique
Tolérance au stress chez les bactéries halophiles
Acide 4-pyrimidinecarboxylique: , également connu sous le nom d’ectoïne, joue un rôle essentiel dans la survie des bactéries halophiles dans des conditions stressantes . Il agit comme une chaperonne tolérante au stress, un soluté compatible et un stabilisateur de la membrane cellulaire. Ce composé aide à réduire les dommages cellulaires causés par les facteurs de stress environnementaux, ce qui en fait un sujet d’étude clé en écologie microbienne et en biotechnologie.
Marqueur phylogénétique pour les espèces d’Halomonas
L’ectoïne sert de biomarqueur potentiel pour l’identification des espèces au sein du genre Halomonas . La présence de gènes codant pour l’ectoïne est utilisée pour élucider les relations phylogénétiques entre ces bactéries, fournissant des informations sur l’évolution et la taxonomie microbiennes.
Applications dans l’industrie cosmétique
Dans l’industrie cosmétique, l’ectoïne est appréciée pour ses propriétés protectrices contre les facteurs de stress environnementaux tels que les rayons UV et la pollution . Son application dans les produits de soin de la peau est basée sur sa capacité à stabiliser les protéines et les membranes cellulaires, ce qui améliore la protection et l’hydratation de la peau.
Utilisation dans l’industrie alimentaire
Le rôle de l’ectoïne en tant que molécule protectrice naturelle a été exploré dans l’industrie alimentaire . Elle peut être utilisée pour améliorer la stabilité et la durée de conservation de divers produits alimentaires en les protégeant contre les températures extrêmes et la déshydratation.
Production biotechnologique
La production biotechnologique d’ectoïne à partir de sources microbiennes est un domaine de recherche active . Les scientifiques étudient des méthodes économiques et durables de production à grande échelle, qui comprennent l’optimisation des processus de fermentation microbienne.
Soluté compatible dans l’osmorégulation
L’ectoïne fonctionne comme un soluté compatible qui aide les organismes à maintenir le volume cellulaire et l’équilibre des fluides en cas de stress osmotique . Cette propriété est particulièrement utile dans le développement de cultures résistantes à la sécheresse et dans la compréhension des mécanismes d’osmorégulation.
Potentiel thérapeutique
La recherche sur les applications thérapeutiques de l’ectoïne est en cours, des études explorant son potentiel en tant qu’agent cytoprotecteur . Sa capacité à protéger les cellules du stress pourrait conduire à de nouveaux traitements pour les maladies causées par des dommages cellulaires.
Bioremédiation environnementale
Le rôle de l’ectoïne dans la tolérance au stress en fait un candidat pour les efforts de biorémédiation . Les organismes qui produisent de l’ectoïne pourraient être utilisés pour nettoyer les environnements pollués ou pour restaurer les zones touchées par des conditions extrêmes.
Mécanisme D'action
Target of Action
4-Pyrimidinecarboxylic acid, also known as Ectoin , is a cyclic amino acid derivative of aspartate . It is widely produced by various bacteria as a protective extremolyte against environmental stress, such as extreme temperature, high osmolarity, and dryness . The primary targets of 4-Pyrimidinecarboxylic acid are important biomolecules such as cells, proteins, and enzymes .
Mode of Action
The main mode of action of 4-Pyrimidinecarboxylic acid is binding water molecules (kosmotropic) and creating hydro complexes . These complexes surround important biomolecules (e.g., cells, proteins, enzymes) and form a stabilizing hydration shell around them . This protective mechanism helps the biomolecules to withstand environmental stress.
Biochemical Pathways
The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Pharmacokinetics
It is known that the compound is solid in form . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Pyrimidinecarboxylic acid and their impact on its bioavailability.
Result of Action
The protective mechanism of 4-Pyrimidinecarboxylic acid results in antioxidant, anti-inflammatory, pollution & light protecting, skin hydrating, barrier repairing, and anti-aging properties . For example, a placebo-controlled study with 10 participants found a significant anti-wrinkle effect in 100% of the participants after a four-week treatment with 0.5% Ectoin .
Action Environment
The action of 4-Pyrimidinecarboxylic acid is influenced by environmental factors. For instance, it is produced by bacteria under extreme conditions such as salt lakes, hot springs, arctic ice, the deep sea, or deserts . The efficacy and stability of 4-Pyrimidinecarboxylic acid can vary depending on these environmental conditions.
Safety and Hazards
4-Pyrimidinecarboxylic acid is classified as an eye irritant (Eye Irrit. 2) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
Ectoine, a derivative of 4-Pyrimidinecarboxylic acid, has vast applications in the cosmetic and food industries . The increasing market demand for ectoine has urged the development of cost-effective and sustainable large-scale production of ectoine from microbial sources . Future research could focus on enhancing the production and recovery of ectoine from microbial fermentation .
Analyse Biochimique
Biochemical Properties
4-Pyrimidinecarboxylic acid is involved in the synthesis and catabolism pathways of ectoine . It interacts with enzymes such as ectoine hydroxylase (EctD) and ectoine hydrolase (DoeA) that are responsible for ectoine catabolism .
Cellular Effects
4-Pyrimidinecarboxylic acid, as a compatible solute, plays a crucial role in protecting cells against high osmolarity . It exerts stabilizing properties on biological macromolecules such as enzymes, DNA, antibodies, and even whole cells .
Molecular Mechanism
The molecular mechanism of 4-Pyrimidinecarboxylic acid involves its interaction with biomolecules and its role in enzyme inhibition or activation. For instance, it interacts with EctD and DoeA enzymes, disrupting the pathways for ectoine utilization and enhancing productivity .
Temporal Effects in Laboratory Settings
It is known that it plays a role in the ectoine metabolism, which has implications for its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
4-Pyrimidinecarboxylic acid is involved in the metabolic pathways of ectoine synthesis and catabolism . It interacts with enzymes such as EctD and DoeA, which could affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXGDJGKBXRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067624 | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-59-6 | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031462596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
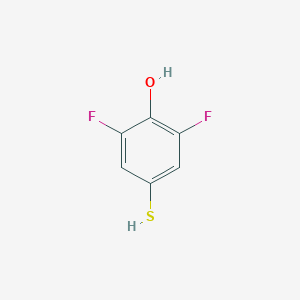

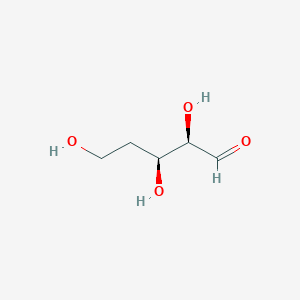
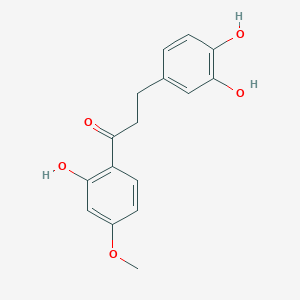





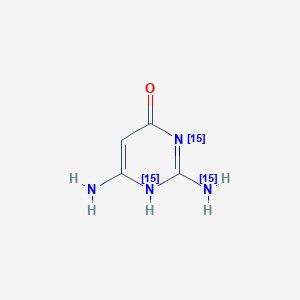
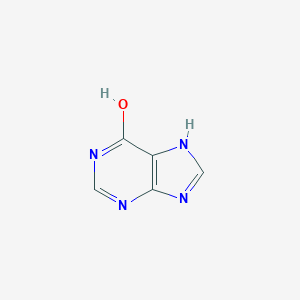

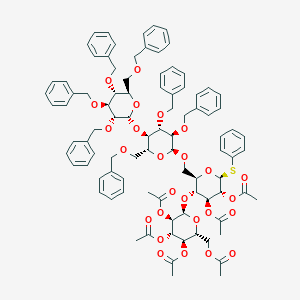
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
